4-[[(3aS,4R,6S,7R,7aR)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHY34 is a synthetic small molecule inspired by a compound naturally occurring in tropical plants of the genus Phyllanthus . It was developed to have potent in vitro and in vivo anticancer activity against high-grade serous ovarian cancer cells . PHY34 inhibits autophagy through the inhibition of the V-ATPase V0A2 subunit and CAS/CSE1L nuclear cargo trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions: PHY34 is synthesized through a series of chemical reactions starting from naturally occurring compounds. The synthetic route involves multiple steps, including the formation of key intermediates and their subsequent functionalization to yield the final product . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of PHY34 involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial reactors, precise control of reaction parameters, and purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: PHY34 undergoes various chemical reactions, including:
Oxidation: PHY34 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert PHY34 into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the PHY34 molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of PHY34 with altered chemical and biological properties .
Scientific Research Applications
PHY34 has a wide range of scientific research applications, including:
Mechanism of Action
PHY34 exerts its effects by inhibiting late-stage autophagy in cancer cells. It targets the V-ATPase V0A2 subunit and CAS/CSE1L nuclear cargo trafficking, leading to the disruption of autophagy and induction of apoptosis in cancer cells . This mechanism of action makes PHY34 a promising candidate for cancer therapy .
Comparison with Similar Compounds
- Diphyllin
- HTP-013
- Other diphyllin derivatives
Properties
IUPAC Name |
4-[[(3aS,4R,6S,7R,7aR)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O12/c1-30(2)41-26-21(10-31)39-29(24(32)27(26)42-30)40-25-15-9-19(35-4)18(34-3)8-14(15)22(23-16(25)11-36-28(23)33)13-5-6-17-20(7-13)38-12-37-17/h5-9,21,24,26-27,29,31-32H,10-12H2,1-4H3/t21-,24-,26+,27-,29+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJUVXNBXQVOOP-NXMNBGQRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC3=C4COC(=O)C4=C(C5=CC(=C(C=C53)OC)OC)C6=CC7=C(C=C6)OCO7)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OC3=C4COC(=O)C4=C(C5=CC(=C(C=C53)OC)OC)C6=CC7=C(C=C6)OCO7)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.